Tributyl(sulfanylidene)-lambda~5~-arsane
Description
Tributyl(sulfanylidene)-lambda~5~-arsane is an organoarsenic compound characterized by a pentavalent arsenic center (λ⁵-arsane) bonded to three butyl groups and a sulfanylidene (=S) group. Its structure follows IUPAC nomenclature guidelines, where "lambda~5~" denotes the +5 oxidation state of arsenic, and "sulfanylidene" specifies the thione group (=S) . This compound belongs to the broader class of λ⁵-arsanes, which exhibit diverse reactivity and applications in coordination chemistry and materials science.
Properties
CAS No. |
36198-57-9 |
|---|---|
Molecular Formula |
C12H27AsS |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
tributyl(sulfanylidene)-λ5-arsane |
InChI |
InChI=1S/C12H27AsS/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 |
InChI Key |
SEWQXLLHSGCPBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[As](=S)(CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(sulfanylidene)-lambda~5~-arsane can be synthesized through several methods. One common approach involves the reaction of tributylarsine with sulfur under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, and may involve additional purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tributyl(sulfanylidene)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Tributyl(sulfanylidene)-lambda~5~-arsane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tributyl(sulfanylidene)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The sulfanylidene group can undergo redox reactions, influencing cellular processes related to oxidative stress and signaling pathways. The compound’s ability to form stable complexes with metals also plays a role in its biological activity.
Comparison with Similar Compounds
Substituent Variations in λ⁵-Arsanes
The electronic and steric properties of λ⁵-arsanes are heavily influenced by substituents. Key analogs include:
Oxidation State and Bonding
The λ⁵-arsane core distinguishes these compounds from trivalent arsenic derivatives (e.g., arsanes, AsH₃). The +5 oxidation state enables expanded coordination geometries, such as trigonal bipyramidal structures, which are less common in trivalent analogs . For example, arsenic-sulfur bonding in this compound may enhance its utility in catalysis compared to arsenic-oxygen analogs like tributyl arsenate.
Sulfanylidene vs. Other Functional Groups
The sulfanylidene group (=S) confers distinct electronic properties. Comparisons include:
- Sulfanylidene (As=S) : High polarizability, enabling participation in redox reactions.
- Oxide (As=O) : Greater electronegativity, leading to stronger As–O bonds but reduced flexibility in reactions.
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